Cas no 7515-62-0 (2-Pentene, 5-bromo-, (2E)-)
2-Pentene, 5-bromo-, (2E)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pentene, 5-bromo-, (2E)-
- trans-5-bromo-2-pentene
- (2E)-5-BROMOPENT-2-ENE
- EN300-7574093
- 51952-42-2
- EN300-303350
- (e)-3-pentenyl bromide
- CS-0245338
- SCHEMBL1697591
- 7515-62-0
- 5-bromopent-2-ene
- (E)-5-bromopent-2-ene
- 5-Bromo-2-pentene
- (E)-5-bromo-2-pentene
- starbld0035189
- SCHEMBL1697589
-
- Inchi: 1S/C5H9Br/c1-2-3-4-5-6/h2-3H,4-5H2,1H3/b3-2+
- InChI Key: NXUCEINLRQGOSH-NSCUHMNNSA-N
- SMILES: BrCC/C=C/C
Computed Properties
- Exact Mass: 147.98877
- Monoisotopic Mass: 147.98876g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 39.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
2-Pentene, 5-bromo-, (2E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7574093-0.05g |
(2E)-5-bromopent-2-ene |
7515-62-0 | 95.0% | 0.05g |
$118.0 | 2025-03-22 | |
| Enamine | EN300-7574093-0.1g |
(2E)-5-bromopent-2-ene |
7515-62-0 | 95.0% | 0.1g |
$176.0 | 2025-03-22 | |
| Enamine | EN300-7574093-0.25g |
(2E)-5-bromopent-2-ene |
7515-62-0 | 95.0% | 0.25g |
$252.0 | 2025-03-22 | |
| Enamine | EN300-7574093-0.5g |
(2E)-5-bromopent-2-ene |
7515-62-0 | 95.0% | 0.5g |
$457.0 | 2025-03-22 | |
| Enamine | EN300-7574093-1.0g |
(2E)-5-bromopent-2-ene |
7515-62-0 | 95.0% | 1.0g |
$584.0 | 2025-03-22 | |
| Enamine | EN300-7574093-2.5g |
(2E)-5-bromopent-2-ene |
7515-62-0 | 95.0% | 2.5g |
$1147.0 | 2025-03-22 | |
| Enamine | EN300-7574093-5.0g |
(2E)-5-bromopent-2-ene |
7515-62-0 | 95.0% | 5.0g |
$1695.0 | 2025-03-22 | |
| Enamine | EN300-7574093-10.0g |
(2E)-5-bromopent-2-ene |
7515-62-0 | 95.0% | 10.0g |
$2516.0 | 2025-03-22 | |
| Aaron | AR005ERT-50mg |
2-Pentene, 5-bromo-, (2E)- |
7515-62-0 | 95% | 50mg |
$188.00 | 2025-02-14 | |
| Aaron | AR005ERT-100mg |
2-Pentene, 5-bromo-, (2E)- |
7515-62-0 | 95% | 100mg |
$267.00 | 2025-02-14 |
2-Pentene, 5-bromo-, (2E)- Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
5. Estimation of hydrogen sulfide from crude petroleum: a unique invention using a simple chemosensor†Shampa Kundu,Prithidipa Sahoo New J. Chem., 2019,43, 12369-12374
Additional information on 2-Pentene, 5-bromo-, (2E)-
Comprehensive Overview of 2-Pentene, 5-bromo-, (2E)- (CAS No. 7515-62-0)
2-Pentene, 5-bromo-, (2E)- is a halogenated organic compound with the CAS registry number 7515-62-0. This chemical is part of the broader class of unsaturated hydrocarbons, specifically a brominated alkene. Its molecular structure features a double bond at the 2-position and a bromine atom at the 5-position, making it a valuable intermediate in synthetic organic chemistry. Researchers and industries often explore its applications in pharmaceutical synthesis, material science, and specialty chemicals.
The (2E)- designation indicates the trans configuration of the double bond, which is critical for its reactivity and physical properties. This stereochemistry is often a focal point for chemists studying stereoselective reactions or designing chiral catalysts. With growing interest in green chemistry, the compound's role in atom-efficient transformations has also gained attention. Users searching for "CAS 7515-62-0 uses" or "2-Pentene bromo derivatives" will find this compound relevant to their queries.
In recent years, the demand for halogenated intermediates like 2-Pentene, 5-bromo-, (2E)- has surged due to their utility in cross-coupling reactions, such as the Heck reaction or Suzuki-Miyaura coupling. These reactions are pivotal in constructing complex molecules for drug discovery and agrochemical development. Additionally, the compound's potential in polymer modification aligns with trends in smart materials and sustainable packaging solutions.
From a safety and handling perspective, 2-Pentene, 5-bromo-, (2E)- requires standard laboratory precautions. While not classified as hazardous under typical conditions, proper ventilation and personal protective equipment (PPE) are recommended. This aligns with frequent search terms like "safe handling of bromoalkenes" and "storage of halogenated compounds," reflecting user concerns about chemical safety.
The compound's spectroscopic properties, including NMR shifts and IR absorption bands, are well-documented, aiding in its identification and purity assessment. Analytical chemists often reference these data when troubleshooting "impurity profiling" or "reaction monitoring." Furthermore, its solubility in common organic solvents like dichloromethane or tetrahydrofuran makes it versatile for laboratory workflows.
Emerging applications of 2-Pentene, 5-bromo-, (2E)- include its use in click chemistry and bioorthogonal reactions, which are trending topics in chemical biology. These areas address search queries like "biofunctionalization techniques" and "alkene-bromine reactivity." As industries prioritize high-value chemical building blocks, this compound's relevance in R&D pipelines continues to grow.
In summary, CAS 7515-62-0 represents a strategically important brominated alkene with multifaceted applications. Its stereochemistry, reactivity, and compatibility with modern synthetic methods position it as a key player in advancing molecular innovation. For those exploring "E-alkene synthesis" or "bromine functionalization," this compound offers a compelling case study in organic synthesis optimization.
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